molecular formula C8H8BF3N2O3 B578332 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid CAS No. 1370351-47-5

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid

Cat. No.: B578332
CAS No.: 1370351-47-5
M. Wt: 247.968
InChI Key: UOAYJMUNDMCFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an acetamido group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups contribute to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetamidation: The acetamido group is introduced by reacting the pyridine derivative with acetic anhydride in the presence of a base such as pyridine.

    Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, typically using a boronic ester or boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid in chemical reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylboronic Acid: Similar in structure but lacks the acetamido group.

    6-Amino-4-(trifluoromethyl)pyridin-3-ylboronic Acid: Similar but with an amino group instead of an acetamido group.

    4-(Trifluoromethyl)pyridin-3-ylboronic Acid: Lacks the acetamido group.

Uniqueness

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the presence of both the acetamido and trifluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions

Properties

IUPAC Name

[6-acetamido-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3N2O3/c1-4(15)14-7-2-5(8(10,11)12)6(3-13-7)9(16)17/h2-3,16-17H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYJMUNDMCFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C(F)(F)F)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Lithium amide (5.6 g, 233.2 mmol) in 140 ml THF was added at room temperature 2-propanol (1.3 g, 21.2 mmol). The reaction mixture was cooled to IT=2° C. A solution of B2 (60.0 g, 212 mmol) in 280 ml THF was added while keeping the temperature at IT 2° C. The reaction mixture was stirred at IT=2° C. for 90 min. THF (240 ml) was added and solvent (˜380 ml) was removed by distillation. THF (360 ml) was added and solvent (˜380 ml) was removed by distillation. THF (200 ml) was added and the reaction mixture was cooled to IT=−85° C. A solution (76 ml, 190 mmol) nBuLi, 2.5 M in hexane was added at −85° C. followed by addition of a solution of triisopropylborate (31.9 g, 170 mmol) in THF (17 ml). A solution (17.3 ml, 43.3 mmol) n BuLi, 2.5 M in hexane was added at −85° C. followed by addition of a solution of triisopropylborate (23.9 g, 127 mmol) in THF (13 ml). The reaction mixture was allowed to warm to RT and was stirred over night at RT. Water (15.3 g) and HCl in 2-propanol, 5-6 M (36.7 g) was added at RT. Isopropylacetate (480 ml) was added and solvent was removed by distillation until a volume of ˜360 ml was obtained. Isopropylacetate (480 ml) was added and solvent was removed by distillation until a volume of ˜360 ml was obtained. Isopropylacetate (480 ml) was added and the mixture was cooled to 11=0° C. Water (480 g) was added and by addition of 1N NaOH the pH was adjusted at IT=0° C. to pH 11. The precipitate was removed by filtration. The aquoeus layer was separated at IT=0° C. Water was added and the aquoeus layer was separated at IT=0° C. The combined aquoues layers were cooled to IT=0° C. and the pH was adjusted by addition of 1N HCl to pH 3. The precipitate was collected and the dried at 30° C./40-45 mbar until constant weight was obtained. 48.9 g (93%) 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid B3 were obtained.
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
1.3 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
480 g
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
15.3 g
Type
solvent
Reaction Step Eight
Name
Quantity
60 g
Type
reactant
Reaction Step Nine
Name
Quantity
280 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
solution
Quantity
76 mL
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
31.9 g
Type
reactant
Reaction Step Eleven
Name
Quantity
17 mL
Type
solvent
Reaction Step Eleven
[Compound]
Name
solution
Quantity
17.3 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
23.9 g
Type
reactant
Reaction Step Thirteen
Name
Quantity
13 mL
Type
solvent
Reaction Step Thirteen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.